molecular formula C10H10N2O2 B14351686 (E)-[(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidene](ethoxy)methanolate CAS No. 91587-24-5

(E)-[(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidene](ethoxy)methanolate

Katalognummer: B14351686
CAS-Nummer: 91587-24-5
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: GUXDCZPXBOUJHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate is a complex organic compound characterized by its unique structure and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various reactions.

Biology

In biology, this compound may be used in studies involving enzyme interactions and metabolic pathways, providing insights into biochemical processes.

Medicine

Industry

In industry, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials, contributing to the development of innovative products.

Wirkmechanismus

The mechanism of action of (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate include other diazonium salts and methanolate derivatives. These compounds share structural similarities and may exhibit comparable reactivity and applications.

Uniqueness

What sets (E)-(4E)-4-(Diazoniomethylidene)cyclohexa-2,5-dien-1-ylidenemethanolate apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

91587-24-5

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

ethyl 4-(diazomethyl)benzoate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-8(4-6-9)7-12-11/h3-7H,2H2,1H3

InChI-Schlüssel

GUXDCZPXBOUJHD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)C=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.